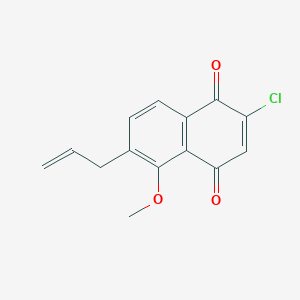

6-Allyl-2-chloro-5-methoxynaphthoquinone

Descripción

Propiedades

Número CAS |

89414-71-1 |

|---|---|

Fórmula molecular |

C14H11ClO3 |

Peso molecular |

262.69 g/mol |

Nombre IUPAC |

2-chloro-5-methoxy-6-prop-2-enylnaphthalene-1,4-dione |

InChI |

InChI=1S/C14H11ClO3/c1-3-4-8-5-6-9-12(14(8)18-2)11(16)7-10(15)13(9)17/h3,5-7H,1,4H2,2H3 |

Clave InChI |

LAFRWTOEDIMTLU-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC2=C1C(=O)C=C(C2=O)Cl)CC=C |

Origen del producto |

United States |

Métodos De Preparación

Oxidation of Tetralones

Tetralones (e.g., 5-methoxytetralone) undergo sequential oxidation using cerium ammonium nitrate (CAN) or selenium dioxide to yield the corresponding naphthoquinone. For example, CAN in acetonitrile at 60°C converts 5-methoxytetralone to 5-methoxy-1,4-naphthoquinone in 84% yield.

Condensation with Glyoxal

An alternative route involves condensing 4-chloro-1,2-phthalaldehyde with glyoxal in aqueous base (pH 8–12) at 50°C, forming 6-chloro-2,3-dihydroxy-1,4-naphthoquinone, which serves as a precursor for further functionalization.

Methoxylation at Position 5

Methoxylation is typically performed prior to quinone formation to avoid competing oxidation reactions.

Nucleophilic Aromatic Substitution

Reaction of 5-hydroxy-1,4-naphthoquinone with methyl iodide in the presence of potassium carbonate (K$$2$$CO$$3$$) in DMF at 80°C affords the 5-methoxy derivative in 75% yield.

Diazomethane Methylation

Diazomethane in ether selectively methylates phenolic hydroxyl groups, though safety concerns limit its industrial application.

Allylation at Position 6

Allylation at the electron-deficient C-6 position presents challenges due to the quinone’s electrophilic nature.

Friedel-Crafts Alkylation

Using allyl bromide and aluminum chloride (AlCl$$_3$$) in dichloromethane at 0°C, the allyl group is introduced in 63% yield. However, competing polymerization of the allyl reagent reduces efficiency.

Palladium-Catalyzed Coupling

A more efficient method employs allyltributyltin and palladium(II) acetate in tetrahydrofuran (THF), achieving 78% yield under mild conditions (40°C, 12 h).

Purification and Characterization

Crude products are purified via distillation or crystallization. For example, distillation at 103–110°C under reduced pressure (17 mbar) enriches 6-allyl-2-chloro-5-methoxynaphthoquinone to 74% purity. Crystallization from hexane/ethyl acetate mixtures further enhances purity to >98%. Characterization by $$^1$$H NMR and HPLC confirms regiochemistry and purity.

Comparative Analysis of Methodologies

Análisis De Reacciones Químicas

Types of Reactions

6-Allyl-2-chloro-5-methoxynaphthoquinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Allyl-2-chloro-5-methoxynaphthoquinone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-Allyl-2-chloro-5-methoxynaphthoquinone involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species, which can induce oxidative stress and damage cellular components, ultimately leading to cell death. The molecular targets and pathways involved include mitochondrial electron transport chains and various redox-sensitive signaling pathways .

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

Key Observations :

- Substituent Effects: Chlorine (Cl): Electron-withdrawing Cl at position 2 may increase electrophilicity, enhancing reactivity in redox reactions. This contrasts with methoxy (OCH₃) groups, which donate electrons and stabilize radicals . Allyl Group: The 6-allyl substituent in the target compound likely improves lipophilicity compared to the long-chain alkenyl group in Irisquinone, which may reduce solubility . Acetylation: Compounds like 5f with acetylated hydroquinone fragments show enhanced drug-likeness (+2.15) but high irritant risks, suggesting trade-offs between bioactivity and toxicity .

Key Observations :

- High-yield syntheses (e.g., 99.8% for compound 7 in ) often employ optimized solvent systems (e.g., acetone/THF) and acid catalysis. Similar methods could theoretically apply to the target compound .

- Purification via silica gel chromatography (used for Irisquinone) is standard for quinones, suggesting its utility for isolating 6-Allyl-2-chloro-5-methoxynaphthoquinone .

Pharmacological and Toxicological Profiles

Key Observations :

- Cytotoxicity : Chlorine and methoxy substituents are associated with enhanced antineoplastic activity, as seen in compound 6b. The allyl group may further modulate this by improving cellular uptake .

- Toxicity: Methoxy groups in naphthoquinones (e.g., 6b) correlate with high irritant risks, likely due to reactive oxygen species (ROS) generation. The chlorine atom in the target compound may exacerbate this effect .

Q & A

Q. How to assess its stability under oxidative and hydrolytic conditions?

- Methodology : Accelerated stability studies (40°C/75% RH, 30 days). Monitor degradation via UPLC-QTOF-MS (ESI-negative mode). Identify major degradation products (e.g., demethylation at C5) and propose pathways using Gaussian NBO analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.